7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-N-[2-(2-hydroxyethoxy)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-7-6-21-12-14-10(18)8(11(19)15(7)12)9(17)13-2-4-20-5-3-16/h6,16,18H,2-5H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCQMRNYQOOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, including antitumor, antibacterial, and other pharmacological properties.
- Molecular Formula : C12H15N3O5S
- Molecular Weight : 313.33 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. Specifically, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cervical Cancer (HeLa Cells) : Compounds in this class showed high cytotoxicity against HeLa cells, with some derivatives exhibiting twofold higher efficacy than the reference drug Sorafenib .
| Compound | Cell Line | Cytotoxicity | Reference Drug Comparison |
|---|---|---|---|
| 2 | HeLa | High | 2x Sorafenib |
| 5 | HuTu 80 | Moderate | - |
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been investigated for their antimicrobial properties. Specific derivatives have shown activity against a range of pathogens:
- Bacterial Activity : Compounds have been reported to be effective against Gram-positive and Gram-negative bacteria.
| Pathogen | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
| B. subtilis | Moderate |
The biological activity of thiazolo[3,2-a]pyrimidines is often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders.
- Modulation of Receptor Activity : Certain compounds are identified as positive allosteric modulators for the GluN2A subunit of NMDA receptors, which can influence neurotransmission and neuroprotection .
Study on Antitumor Effects
A recent study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on cancer cell lines. The compound with a 3-nitrophenyl substituent at the C5 carbon atom exhibited significant selectivity and potency against M-HeLa cells while maintaining lower toxicity towards normal liver cells .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of thiazolo[3,2-a]pyrimidines against common pathogens. The results indicated that specific modifications in the compound structure could enhance antibacterial activity significantly .
Comparison with Similar Compounds
Substituent Variations at Position 5 and 6
Key structural differences among thiazolo[3,2-a]pyrimidine derivatives arise from substituents at positions 5 and 6:
Key Observations:
- Position 5: The target compound’s 5-oxo group contrasts with aryl substituents (e.g., methoxyphenyl, bromophenyl) in analogues.
- Position 6 : The hydroxyethoxyethyl carboxamide in the target compound differs from ethyl carboxylates or phenylamides in analogues. This polar substituent likely improves aqueous solubility compared to lipophilic ethyl carboxylates .
Crystallographic and Conformational Analysis
Crystal structures of related compounds reveal substituent-dependent conformational changes:
- Ethyl carboxylate derivatives (e.g., ) exhibit flattened boat conformations in the thiazolo[3,2-a]pyrimidine core, with dihedral angles up to 80° between fused rings.
- Halogen-substituted derivatives (e.g., 4-bromophenyl ) form robust π-halogen interactions, stabilizing crystal lattices.
- Hydroxyethoxyethyl carboxamide : While crystallographic data for the target compound are unavailable, analogous structures suggest that hydroxyl groups facilitate intermolecular H-bonding, leading to dense packing and higher melting points .
Pharmacological and Physicochemical Implications
Solubility and Bioavailability
Preparation Methods
Cyclocondensation of 3,4-Dihydropyrimidine-2-Thione
The core structure is constructed by refluxing 3-methyl-3,4-dihydropyrimidine-2-thione (10 mmol) with ethyl 2-chloroacetoacetate (10 mmol) in anhydrous ethanol for 6 hours. The reaction proceeds via nucleophilic displacement of chloride by the thione sulfur, followed by intramolecular cyclization. The hydrochloride salt precipitates upon cooling, which is neutralized with aqueous sodium carbonate to yield the free base (70–85% yield).
Key reaction parameters :
Alternative Oxidative Cyclization Routes
Solid-phase synthesis methods employ iodine or m-chloroperbenzoic acid (m-CPBA) to facilitate oxidative cyclization. For example, treating methylthio precursors with iodine in dimethyl sulfoxide (DMSO) at 100°C for 30 minutes achieves 80% yield of the thiazolo-pyrimidinone core. This method is advantageous for scalability and reduced purification steps.
Functionalization of the Core Structure
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester at position 6 is hydrolyzed to the carboxylic acid using 2N hydrochloric acid under reflux for 5 hours. This step achieves a 79.7% yield, with the product characterized by infrared (IR) spectroscopy (νmax 1720 cm⁻¹ for C=O stretch).
Optimization insights :
Introduction of the 7-Hydroxy Group
The 7-hydroxy moiety is introduced during hydrolysis or via post-cyclization oxidation. In one protocol, treatment of the ester intermediate with aqueous sodium bicarbonate under mild heating (50°C) installs the hydroxyl group while preserving the thiazolo ring integrity.
Amide Bond Formation
Activation of Carboxylic Acid
The carboxylic acid at position 6 is activated using ethyl chloroformate or thionyl chloride to form the acyl chloride. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct amidation in polar aprotic solvents.
Coupling with 2-(2-Hydroxyethoxy)Ethylamine
The activated acid reacts with 2-(2-hydroxyethoxy)ethylamine in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature. Yields vary from 60% to 93%, depending on the substitution pattern and solvent system.
Critical factors :
- Solvent choice : DMF enhances nucleophilicity of the amine but may require rigorous drying to prevent hydrolysis.
- Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride minimizes dimerization side products.
Spectral Characterization and Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in cyclization : Electron-withdrawing groups on the pyrimidine ring direct cyclization to the thiazolo[3,2-a] position. Steric hindrance from 3-methyl substitution necessitates prolonged reaction times.
- Amine solubility : 2-(2-Hydroxyethoxy)ethylamine’s polarity requires polar solvents (e.g., DMF/EtOH mixtures) to enhance reactivity.
- Acid sensitivity : The 7-hydroxy group is prone to dehydration under strongly acidic conditions; neutral pH during workup preserves functionality.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with the thiazolo[3,2-a]pyrimidine core (e.g., via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones).
- Step 2 : Introduce the 7-hydroxy group via selective oxidation or hydroxylation under inert atmosphere to avoid side reactions.
- Step 3 : Attach the N-(2-(2-hydroxyethoxy)ethyl) side chain via nucleophilic substitution or amide coupling, using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous DMF .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via TLC and HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR : Assign peaks using - and -NMR in DMSO-d, focusing on the thiazole (δ 6.8–7.2 ppm) and pyrimidine (δ 8.1–8.5 ppm) protons. Confirm the hydroxyethoxyethyl chain via -COSY .
- X-ray crystallography : Grow single crystals via slow evaporation in ethyl acetate. Refine using SHELX software; analyze bond lengths (e.g., C–S: 1.74–1.78 Å) and dihedral angles to confirm planar thiazolo-pyrimidine core .
- Mass spectrometry : Use ESI-MS to verify molecular ion [M+H] and fragmentation patterns matching the substituents .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodology :
- In vitro testing : Screen against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays. Prepare stock solutions in DMSO (<0.1% final concentration).
- Dose-response curves : Use 10-point dilutions (1 nM–100 µM) with positive controls (e.g., staurosporine for kinases). Calculate IC values using GraphPad Prism .
- Cytotoxicity : Test on HEK-293 cells via MTT assay; normalize to vehicle controls to exclude solvent toxicity .
Advanced Research Questions
Q. What computational strategies can predict the binding interactions of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with protein structures from PDB (e.g., 1M17 for kinases). Parameterize ligands with GAFF force fields; run 100 simulations with Lamarckian genetic algorithm. Validate poses via RMSD clustering (<2.0 Å) .
- MD simulations : Run 100-ns simulations in GROMACS with TIP3P water model. Analyze hydrogen bonding (e.g., hydroxy group with catalytic Lys residue) and binding free energy via MM-PBSA .
- QSAR modeling : Corrogate substituent effects (e.g., hydroxyethoxyethyl chain) on activity using descriptors like logP and polar surface area .
Q. How can researchers address stability challenges (e.g., hydrolysis, oxidation) during storage and experimental use?
- Methodology :
- Degradation studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor via HPLC at 0, 24, and 48 hours. Identify degradants via LC-MS .
- Stabilization : Store lyophilized powder under argon at –80°C. For aqueous solutions, add 0.01% w/v ascorbic acid to inhibit oxidation .
Q. What experimental and computational approaches resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-analysis : Compile IC values from multiple assays; apply ANOVA to identify statistically significant outliers. Check for batch variability (e.g., purity differences via NMR) .
- Conformational analysis : Use DFT (B3LYP/6-31G*) to compare energy-minimized conformers. Correlate bioactive conformers with assay conditions (e.g., solvent polarity effects) .
Q. How can multi-target interactions (e.g., off-target kinase inhibition) be systematically evaluated?
- Methodology :
- Kinome-wide profiling : Use DiscoverX KINOMEscan® panels. Rank targets by % inhibition at 1 µM; apply heatmaps to visualize selectivity .
- Pathway analysis : Integrate with STRING or KEGG databases to map affected signaling pathways (e.g., MAPK, PI3K-AKT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
